molecular formula C24H22FN5O4 B2783108 6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1030093-31-2

6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2783108
CAS RN: 1030093-31-2
M. Wt: 463.469
InChI Key: ZOOXLVMOJVDNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups, including a fluorobenzyl group, a methyl group, a pyrazolo[4,3-d]pyrimidine group, and a benzo[b][1,4]oxazin group . These groups are common in many organic compounds and can contribute to the compound’s properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorobenzyl group would likely contribute to the compound’s polarity, while the multiple ring structures could lead to a fairly rigid and complex 3D structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the fluorobenzyl group in this compound could contribute to its polarity, potentially affecting properties like solubility and boiling point .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended uses and properties. For example, if it were a drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-2-methyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O4/c1-15-3-8-20-18(11-15)28(9-10-34-20)21(31)14-29-19-13-27(2)26-22(19)23(32)30(24(29)33)12-16-4-6-17(25)7-5-16/h3-8,11,13H,9-10,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOXLVMOJVDNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C4=CN(N=C4C(=O)N(C3=O)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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